molecular formula C8H9ClF2N2O2 B2645041 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856047-60-3

4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2645041
CAS No.: 1856047-60-3
M. Wt: 238.62
InChI Key: XCATWKXDQTZYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9ClF2N2O2 and a molecular weight of 238.62 g/mol . This compound features a pyrazole ring substituted with a chloro and difluoromethyl group, linked to a butanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-(difluoromethyl)pyrazole with butanoic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro or difluoromethyl groups with other functional groups .

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c9-5-4-13(3-1-2-6(14)15)12-7(5)8(10)11/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCATWKXDQTZYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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